molecular formula C17H13N5OS B2608848 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203418-14-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2608848
CAS No.: 1203418-14-7
M. Wt: 335.39
InChI Key: RYLNNNFAWXWYNO-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a phenyl ring bearing a benzoimidazole moiety at the meta position.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-10-15(24-22-21-10)17(23)18-12-6-4-5-11(9-12)16-19-13-7-2-3-8-14(13)20-16/h2-9H,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNNNFAWXWYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are typically carried out under reflux conditions in solvents like ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Hurd-Mori Cyclization for Thiadiazole Formation

A general mechanism involves:

  • Intermediate formation : A ketone reacts with semicarbazide to form a semicarbazone.

  • Cyclization : Treatment with SOCl₂ introduces sulfur, enabling cyclization to form the 1,2,3-thiadiazole ring .

Example :

Ketone+SemicarbazideSemicarbazoneSOCl21,2,3-Thiadiazole\text{Ketone} + \text{Semicarbazide} \rightarrow \text{Semicarbazone} \xrightarrow{\text{SOCl}_2} \text{1,2,3-Thiadiazole}

Carboxamide Coupling

The thiadiazole-5-carboxylic acid derivative reacts with an aniline derivative (e.g., 3-(1H-benzo[d]imidazol-2-yl)phenylamine) using chloroacetyl chloride and a base (e.g., potassium carbonate) to form the carboxamide .

Activity Trends and Structural Insights

While direct data for the target compound is unavailable, analogs provide insights:

  • Antioxidant activity : Imidazole derivatives with halogen substituents (e.g., Cl, Br) show higher inhibition (IC₅₀ ~146–181 μM) .

  • Anticancer potential : Thiadiazole and oxadiazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ ~0.24–6.55 μM) .

Antioxidant Activity of Imidazole Derivatives

CompoundR₁R₂R₃Inhibition (%) at 0.5 mMIC₅₀ (μM)
61aHClCH₃62.58 ± 0.7175.26
61bHClBr71.74 ± 0.2146.27
61dHBrCH₃90.39 ± 0.5148.26

Adapted from oxidative activity trends in similar heterocycles .

Anticancer Activity of Thiadiazole/Oxadiazole Derivatives

Compound TypeTarget Pathway/EnzymeIC₅₀ (μM)Reference
Thiadiazole-oxadiazole hybridsEGFR, Src, IL-60.24–0.96
Oxadiazole-acrylamide derivativesAlkaline phosphatase0.42

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is in the development of anticancer agents. Studies have shown that compounds with benzimidazole and thiadiazole moieties exhibit promising anticancer activity. For instance, a study demonstrated that derivatives of thiadiazole showed selective cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific tumors .

Inhibition of Protein Kinases

The compound has also been investigated for its potential as a protein kinase inhibitor. Protein kinases play a crucial role in cell signaling pathways related to cancer progression. Research indicates that modifications to the benzimidazole and thiadiazole frameworks can lead to potent inhibitors of certain kinases, offering a pathway for targeted cancer therapies .

Agricultural Applications

Pesticidal Activity

This compound has shown potential as a pesticide. Compounds containing thiadiazole rings are known for their insecticidal properties. A study highlighted that similar compounds exhibited significant activity against agricultural pests, indicating that this compound could be developed into an effective pesticide .

Herbicidal Effects

In addition to insecticidal properties, there is evidence suggesting that derivatives of this compound may possess herbicidal activity. The structural characteristics that confer these properties are being explored to develop new herbicides that can effectively manage weed populations without harming crops .

Material Science

Photovoltaic Applications

Recent research has explored the use of this compound in photovoltaic devices. The compound's electronic properties make it a candidate for organic solar cells. Studies have indicated that incorporating such compounds into photovoltaic systems can enhance light absorption and improve energy conversion efficiency .

Conductive Polymers

The compound may also find applications in the development of conductive polymers. Its ability to form charge-transfer complexes can be harnessed to create materials with enhanced electrical conductivity suitable for electronic devices .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer agentSelective cytotoxicity against cancer cell lines
Protein kinase inhibitionPotent inhibitors developed from structural modifications
Agricultural SciencePesticideSignificant activity against agricultural pests
HerbicidePotential herbicidal activity identified
Material SciencePhotovoltaicsEnhanced light absorption in solar cells
Conductive polymersImproved electrical conductivity for electronic devices

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the integration of a benzoimidazole-phenyl group with a thiadiazole-carboxamide scaffold. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Reported Activity Synthetic Route Reference
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole-carboxamide - 4-Methyl thiadiazole
- Benzoimidazole-phenyl group
Not explicitly reported; inferred SOCE inhibition<sup>†</sup> Not detailed in evidence<sup>‡</sup>
ND-11503 (imidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole - 6-Ethyl, 2-methyl substituents
- Dihydrobenzofuran methyl group
Anticancer (intracellular and in vivo evaluation) Amide coupling with substituted amines
9a-9e (thiazole-triazole acetamides) Thiazole-triazole-acetamide - Varied aryl groups (fluorophenyl, bromophenyl, etc.)
- Benzoimidazole-phenoxy
Antidiabetic (α-glucosidase inhibition inferred from docking studies) Click chemistry, Suzuki coupling
Compounds 7b, 11 (thiazole carbohydrazides) Thiazole-carbohydrazide - Phenyl, hydrazone, and thiadiazole groups Anticancer (HepG-2 IC50: 1.61–1.98 µg/mL) Hydrazide intermediates and α-halo compound reactions
(E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxopropenyl)-N-arylbenzamides (11-15) Propenone-benzamide - Benzoimidazolyl-propenone bridge
- Methoxy/hydroxy aryl groups
Not reported; structural focus on aromatic interactions Condensation of keto-acids with substituted anilines

<sup>†</sup>Inference based on structural similarity to BTP-2 ([N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide]), a known store-operated Ca<sup>2+</sup> entry (SOCE) inhibitor . <sup>‡</sup>Synthesis likely involves carboxamide coupling between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 3-(1H-benzo[d]imidazol-2-yl)aniline, analogous to methods in .

Key Differences and Implications

Core Heterocycle :

  • The 1,2,3-thiadiazole in the target compound offers distinct electronic properties compared to imidazo[2,1-b]thiazole (ND-11503) or thiazole (). Thiadiazoles are less common in drug design but provide enhanced metabolic stability due to sulfur incorporation .
  • Benzoimidazole vs. Pyrazole : Unlike BTP-2 (), the target compound’s benzoimidazole moiety may enhance DNA intercalation or kinase inhibition, as seen in other benzoimidazole derivatives .

Substituent Effects: The 4-methyl group on the thiadiazole may improve lipophilicity, aiding membrane permeability compared to unsubstituted analogs. Carboxamide vs. Acetamide: The carboxamide linkage (vs.

Benzoimidazole-propenone benzamides () emphasize the role of extended π-conjugation for binding aromatic residues in enzymes or DNA .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s benzamide coupling, whereas ND-11503 () uses imidazothiazole intermediates. Click chemistry () and hydrazide-based routes () offer alternative pathways for diversifying substituents.

Research Findings and Mechanistic Insights

  • Anticancer Potential: Thiadiazole and thiazole derivatives () demonstrate cytotoxicity via apoptosis induction or kinase inhibition. The target compound’s benzoimidazole-thiadiazole hybrid may synergize these mechanisms.
  • Enzyme Modulation : Benzoimidazole derivatives often target tyrosine kinases or topoisomerases, while thiadiazoles inhibit carbonic anhydrases .
  • Structural Limitations : The rigid thiadiazole-carboxamide scaffold may limit solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of thiadiazole derivatives through various chemical pathways. The compound features a benzimidazole moiety linked to a thiadiazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

The compound's structural integrity allows it to engage in various molecular interactions, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole and benzimidazole possess potent antimicrobial properties. For instance, compounds containing the 1,2,3-thiadiazole ring have shown efficacy against various bacterial strains. In a study evaluating a series of related compounds, seven out of twenty-nine showed significant anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) as low as 3.125 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
5cMycobacterium tuberculosis3.125
5dStaphylococcus aureus6.25
5lEscherichia coli12.5

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cells while showing low toxicity towards normal cells. The presence of specific functional groups enhances the anticancer activity by promoting apoptosis in malignant cells .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
9HeLa1.61
10MCF-71.98

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies, revealing its potential to scavenge free radicals and reduce oxidative stress in cellular environments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that substituents on the benzimidazole and thiadiazole rings significantly influence their pharmacological profiles:

  • Electron-donating groups (e.g., methyl groups) at specific positions enhance antimicrobial and anticancer activities.
  • Electronegative substituents (e.g., chloro groups) are associated with increased potency against tumor cells .

Case Studies

Case Study 1: Anti-Tuberculosis Activity
In a recent study focusing on anti-tuberculosis agents, this compound was identified as a promising candidate due to its low MIC values and favorable safety profile in vitro.

Case Study 2: Anticancer Evaluation
Another investigation highlighted the compound's effectiveness against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what analytical methods validate its purity and structure?

  • Methodology :

  • Synthesis : The compound is typically synthesized via multi-step reactions, including condensation of benzoimidazole precursors with thiadiazole-carboxamide intermediates. For example, benzoimidazole derivatives are often prepared via cyclization of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions . Thiadiazole moieties are introduced through coupling reactions using reagents like thionyl chloride or carbodiimides .
  • Validation : Structural confirmation relies on 1H/13C NMR to verify proton and carbon environments, FTIR for functional group analysis (e.g., C=O, N-H stretches), and elemental analysis (C, H, N) to confirm stoichiometric ratios . Melting points and HPLC (≥95% purity) are used to assess physical consistency and purity .

Q. What in vitro biological screening protocols are recommended for preliminary evaluation of this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, with doxorubicin as a positive control .
  • Enzyme Inhibition : For target-specific studies (e.g., α-glucosidase or kinase inhibition), use spectrophotometric assays with substrate-specific chromogenic probes .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, particularly when introducing heterocyclic substituents?

  • Methodology :

  • Catalyst Selection : Use K2CO3 or triethylamine as bases in polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilic substitution efficiency .
  • Cyclization Optimization : For thiadiazole or triazole formation, employ iodine in DMF to promote cyclization while minimizing side products .
  • Microwave-Assisted Synthesis : Reduce reaction times (from hours to minutes) and improve yields by 15–20% compared to conventional heating .

Q. What computational strategies are effective in predicting the mechanism of action and binding affinity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., α-glucosidase or kinase domains). The benzoimidazole-thiadiazole scaffold shows strong hydrogen bonding with residues like Asp214 in α-glucosidase .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Key interactions include π-π stacking with aromatic residues and hydrophobic contacts with methyl-thiadiazole groups .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with biological activity to guide derivative design .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility or protein binding. For example, antimicrobial activity of thiadiazoles is pH-dependent due to protonation of the thiadiazole nitrogen .
  • Dose-Response Reproducibility : Validate IC50/MIC values across multiple replicates and cell lines. Inconsistent results may arise from cell line-specific metabolic pathways .
  • Structural Analogues : Test closely related derivatives (e.g., fluorophenyl vs. bromophenyl substituents) to isolate substituent effects on activity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3, -CH3) groups on the phenyl ring to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the thiadiazole ring with 1,2,4-triazole or oxadiazole to evaluate heterocycle-specific interactions .
  • Crystallography : Obtain single-crystal X-ray structures (e.g., using Cu-Kα radiation) to correlate conformational flexibility (e.g., torsion angles between benzoimidazole and thiadiazole) with activity .

Data Presentation

Table 1 : Representative Biological Activity Data for Key Derivatives

Derivative SubstituentBiological TargetIC50/MIC (µM)Key InteractionsReference
4-Methyl-thiadiazoleα-Glucosidase12.3 ± 1.2H-bond with Asp214
4-Fluorophenyl-thiadiazoleS. aureus (MIC)8.5 ± 0.7Hydrophobic membrane disruption
4-Nitro-benzoimidazoleHeLa Cells (IC50)18.9 ± 2.1π-π stacking with Tyr105

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